4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring.
Fluorination: The next step involves the introduction of the fluorine atom at the 4-position of the benzene ring. This can be achieved using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety and has been studied for its biological activities.
N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyrimidin-2-amine: This compound is used as a reagent in the synthesis of anticancer agents.
The uniqueness of 4-FLUORO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17FN2O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-14-4-7-17-16(10-14)12(11-19-17)8-9-20-24(21,22)15-5-2-13(18)3-6-15/h2-7,10-11,19-20H,8-9H2,1H3 |
InChI Key |
SJFMSTFXWKSFEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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